molecular formula C10H16O3 B13070721 Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13070721
M. Wt: 184.23 g/mol
InChI Key: VNJMCDQYRCNFIM-QMMMGPOBSA-N
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Description

Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl ester group and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, while the ketone group can participate in redox reactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate: Similar structure but different stereochemistry.

    Ethyl(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl(1R)-2,2-dimethyl-4-hydroxycyclohexane-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl (1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h8H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

VNJMCDQYRCNFIM-QMMMGPOBSA-N

Isomeric SMILES

CC1(CC(=O)CC[C@H]1C(=O)OC)C

Canonical SMILES

CC1(CC(=O)CCC1C(=O)OC)C

Origin of Product

United States

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